3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
The compound 3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a structurally complex molecule featuring a pyridine core with a chlorine atom at position 3 and a methoxy group at position 3. The methoxy substituent is connected to a piperidin-4-ylmethyl moiety, which is further functionalized with a 5-cyclopropyl-1,2-oxazole-3-carbonyl group. This architecture combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-14-10-20-6-3-16(14)24-11-12-4-7-22(8-5-12)18(23)15-9-17(25-21-15)13-1-2-13/h3,6,9-10,12-13H,1-2,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGCCFVAVHQJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound characterized by its unique structural features, including a pyridine ring and a piperidine moiety linked with a methoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an in-depth review of its biological activity based on available literature, including case studies and research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C_{15}H_{18}ClN_{3}O_{3}
- SMILES Notation : ClC1=CC(=N1)C(C(=O)N2CCCCC2)OC
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological effects. Key areas of investigation include:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in preclinical models. For instance, studies indicate that derivatives of piperidine exhibit significant antitumor properties against gastrointestinal stromal tumors (GISTs), with some compounds demonstrating IC_{50} values in the low micromolar range .
- Enzyme Inhibition : Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.
-
Antitumor Efficacy :
- A study involving a series of piperidine derivatives demonstrated significant antitumor activity against GIST cells. The compounds were tested in xenograft models, showing a dose-dependent inhibition of tumor growth .
- Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the piperidine ring enhanced selectivity and potency against cancer cell lines .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibition of GIST tumor growth | |
| Enzyme Inhibition | AChE and urease inhibition | |
| Neuroprotective | Potential enhancement of cognitive function |
Table 2: Structure-Activity Relationship (SAR) Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituent variations:
2.1 Pyridine Derivatives with Halogen and Alkoxy Substituents
- Example : 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine ()
- Core : Pyridine with 2-chloro, 4-iodo, and 3-trimethylsilyl groups.
- Key Differences : Lacks the piperidine-oxazole moiety, resulting in lower molecular weight (308.53 g/mol vs. ~450 g/mol estimated for the target compound).
- Implications : The trimethylsilyl group enhances steric bulk and lipophilicity, whereas the target compound’s piperidine-oxazole chain may improve binding specificity in biological systems .
2.2 Quinoline-Based Piperidinyl Derivatives
- Example: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide derivatives (). Core: Quinoline scaffold with piperidinyl substituents (e.g., 1-methylpiperidin-4-yl, 1-sulfonylpiperidin-4-yl). However, the target compound’s pyridine-oxazole-piperidine system may exhibit better solubility due to its less rigid structure .
2.3 Piperidine-Linked Heterocycles
- Example : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride ().
- Core : Piperidine linked to a 1,2,4-oxadiazole ring substituted with p-tolyl.
- Key Differences : The 1,2,4-oxadiazole (two nitrogen atoms) vs. 1,2-oxazole (one nitrogen) alters electronic properties and hydrogen-bonding capacity. The hydrochloride salt improves solubility, a feature absent in the target compound’s neutral form .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Estimated) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Pyridine | 3-Cl, 4-methoxy-piperidinyl-oxazole | ~450 | 3.2 | Drug candidates, agrochemicals |
| 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | Pyridine | 2-Cl, 4-I, 3-trimethylsilyl | 308.53 | 4.1 | Synthetic intermediate |
| Quinoline-piperidinyl Derivatives | Quinoline | Varied piperidinyl groups | 400–600 | 2.8–4.5 | Anticancer, kinase inhibitors |
| 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl | Piperidine | 1,2,4-oxadiazole-p-tolyl | 279.76 | 2.5 | CNS therapeutics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
